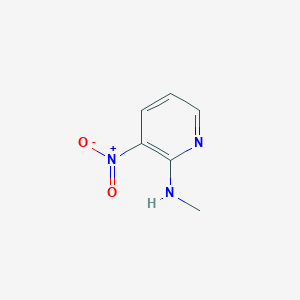
n-Methyl-3-nitropyridin-2-amine
Cat. No. B1268311
M. Wt: 153.14 g/mol
InChI Key: SILGRKFIVIVPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883322B2
Procedure details


Palladium (0.924 g, 0.868 mmol) was added to a three necked 1 L round bottom flask equipped with a condenser and flow of N2, and it was wet by adding a few mL of water. Then, N-methyl-3-nitropyridin-2-amine (19.0 g, 124 mmol) dissolved in ethanol (130 mL) was added. Hydrazine (15.41 ml, 496 mmol) was added to the above solution dropwise over a period of 20 minutes with continuous stirring. The reaction was exothermic, and H2 gas evolved during the reaction. The reaction mixture was stirred at room temperature for about 2 h. The color of the reaction changed from yellow to colorless. Completion of the reaction was checked by TLC. Pd was filtered on a tightly packed Celite® plug. The Celite® was first washed with DCM, and Pd was filtered off. A little bit of Celite®was placed on the top of Pd for safety, and it was washed with DCM until all the product was washed off of the Celite®. Combined solvent was concentrated and residue was taken in EtOAc washed with H2O. NaCl solid was added to remove any left over hydrazine. EtOAc was dried on Na2SO4, filtered and concentrated to give a dark brown solid (11.95 g; 78.25%).






Identifiers


|
REACTION_CXSMILES
|
N#N.O.[CH3:4][NH:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][N:7]=1.NN>C(O)C.[Pd]>[CH3:4][NH:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=NC=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
15.41 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Five
|
Name
|
|
|
Quantity
|
0.924 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for about 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
H2 gas evolved during the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Pd was filtered on a tightly packed Celite® plug
|
WASH
|
Type
|
WASH
|
|
Details
|
The Celite® was first washed with DCM, and Pd
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with DCM until all the product
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed off of the Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Combined solvent was concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
NaCl solid was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
WAIT
|
Type
|
WAIT
|
|
Details
|
any left over hydrazine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
EtOAc was dried on Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark brown solid (11.95 g; 78.25%)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
